In Vivo Anti-Arthritic Efficacy at a Lower Dose Compared to Curcumin
In a Freund's complete adjuvant (FCA)-induced murine model of arthritis, diacetylcurcumin (DAC) demonstrated comparable anti-inflammatory efficacy to curcumin in the chronic phase, but at a significantly lower oral dose [1]. This suggests improved bioavailability or potency, allowing for a dose reduction of approximately 20-60% while maintaining a similar therapeutic effect.
| Evidence Dimension | Anti-inflammatory effect in FCA-induced arthritis model (chronic phase) |
|---|---|
| Target Compound Data | Significant inhibition of inflammation at 60 mg/kg (acute) and 120 mg/kg (chronic) oral dose. |
| Comparator Or Baseline | Curcumin: Comparable effect at 150 mg/kg oral dose. |
| Quantified Difference | DAC achieved comparable efficacy to curcumin at a 20% lower dose (120 mg/kg vs. 150 mg/kg). A lower dose of 60 mg/kg was also effective in the acute phase. |
| Conditions | Freund's complete adjuvant (FCA)-induced murine model of arthritis; oral administration. |
Why This Matters
This finding provides a key procurement differentiator: diacetylcurcumin can achieve a desired anti-inflammatory outcome in vivo using less material per experiment, potentially reducing overall research costs and required compound quantities.
- [1] Escobedo-Martínez, C., et al. (2019). Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. *Molecules*, 24(14), 2643. View Source
